3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-10-14(2)12-17(11-13)27(24,25)23-16-7-5-15(6-8-16)19-22-18-4-3-9-21-20(18)26-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGZMVMMJXKSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes, followed by a Michael addition . The resulting intermediate undergoes further reactions to introduce the sulfonamide group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a PI3K inhibitor, which is important in cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of PI3K. This enzyme plays a crucial role in various cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment . The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs, such as triazolothiadiazoles, benzothiazoles, and other sulfonamide derivatives.
Core Heterocyclic Moieties
Thiazolo[5,4-b]pyridine vs. Triazolothiadiazoles :
Thiazolo-pyridine derivatives, including the target compound, exhibit π-π stacking and hydrogen-bonding capabilities due to their fused aromatic systems. In contrast, triazolothiadiazoles (e.g., 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives) prioritize sulfur and nitrogen interactions, which enhance herbicidal and antimicrobial activities . For instance, triazolothiadiazoles with naphthylmethylene substituents demonstrated moderate antibacterial activity against Bacillus subtilis (MIC: 25–50 μg/mL) . The thiazolo-pyridine core may instead favor kinase inhibition or anticancer properties due to its planar geometry.- Similarly, triazolothiadiazoles with alkyl/aryl substituents (e.g., 6-methyl or 6-phenyl) showed enhanced bioactivity over smaller substituents, suggesting that bulky groups optimize target engagement .
Pharmacological Screening Methods
The Sulforhodamine B (SRB) assay, a gold standard for cytotoxicity screening, has been critical in evaluating analogs. For comparison, triazolothiadiazoles were tested via agar diffusion and plant-growth assays, highlighting divergent applications (antimicrobial vs. anticancer) .
Key Structural and Functional Differences
Biologische Aktivität
3,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features that contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features:
- Dimethyl groups at the 3 and 5 positions of the pyrazole ring.
- A sulfonamide functional group at the 4 position.
- A phenyl group substituted with a thiazolo[5,4-b]pyridine unit.
This unique combination of structural motifs enhances its potential as a versatile pharmacophore in drug development.
Biological Activity
Research indicates that compounds similar to 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin. In particular, it demonstrates potent activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL .
- Antiviral Activity : The compound has been identified as a potential inhibitor of phosphoinositide 3-kinases (PI3K), with nanomolar IC50 values against PI3Kα, PI3Kγ, and PI3Kδ. This inhibition disrupts key signaling pathways associated with cell growth and survival .
- Anticancer Properties : The compound's mechanism involves binding to active sites of enzymes involved in cancer cell proliferation. Its structural features allow for specific interactions that may lead to selective cytotoxicity against cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes critical for bacterial growth and cancer cell proliferation.
- Signal Transduction Pathway Modulation : By inhibiting PI3K pathways, it affects downstream phosphorylation events crucial for cellular function .
- Topoisomerase Inhibition : Similar compounds have shown powerful inhibitory activity against bacterial topoisomerases, which are vital for DNA replication and transcription .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antibacterial Activity :
- Antiviral Efficacy Assessment :
-
Cancer Cell Line Studies :
- Research conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential use in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolopyrimidine Derivatives | Contains pyrazole and pyrimidine rings | Anti-inflammatory and anticancer |
| Thiazolopyridine Sulfonamides | Thiazole and pyridine linked to sulfonamide | Antimicrobial and anticancer |
| Dihydropyrimidinones | Dihydropyrimidine scaffold | Antiviral and anticancer |
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
The compound can be synthesized via multi-step reactions involving sulfonamide coupling and heterocyclic ring formation. For example, describes analogous sulfonamide derivatives synthesized by diazonium salt coupling followed by nucleophilic substitution. Key steps include:
- Diazotization : Reacting 4-aminophenyl-thiazolo[5,4-b]pyridine with NaNO₂/HCl to form a diazonium intermediate.
- Sulfonylation : Coupling with 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. How is the structural integrity of this compound validated in academic research?
Structural characterization typically employs:
- X-ray crystallography : For definitive bond-length and angle measurements (e.g., SHELX software for refinement; see for similar sulfonamide derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for thiazolo-pyridine and sulfonamide groups) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₂S₂: 432.08) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Cytotoxicity : Sulforhodamine B (SRB) assay ( ) for adherent cell lines (e.g., HCT-116 colon cancer), with IC₅₀ determination via dose-response curves .
- Enzyme inhibition : Radiometric kinase assays (e.g., c-KIT inhibition, as in ) using ³³P-ATP incorporation .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining (referenced in for pyrazole-sulfonamide hybrids) .
Advanced Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s inhibitory potency?
SAR studies on thiazolo[5,4-b]pyridine derivatives ( ) reveal:
- Hydrophobic substituents : A 3-(trifluoromethyl)phenyl group at R1 enhances c-KIT binding (IC₅₀ = 9.87 µM) by occupying hydrophobic pockets .
- Linker flexibility : Insertion of methylene groups between the amide and aryl moieties reduces activity (e.g., compound 6i vs. 6h in ) .
- Electron-withdrawing groups : Halogens (Cl, Br) at meta/para positions improve target engagement (see for bromodomain inhibitors) .
| Substituent (R1) | Enzymatic IC₅₀ (c-KIT) | Notes |
|---|---|---|
| 3-CF₃-phenyl | 9.87 µM | Optimal hydrophobic interaction |
| 4-Cl-phenyl | >50 µM | Reduced solubility |
| Unsubstituted | Inactive | Poor binding |
Q. How should researchers resolve contradictions in cytotoxicity data across different assays?
Discrepancies between SRB ( ), MTT, and fluorescence-based assays may arise due to:
- Assay interference : Thiazolo-pyridine’s autofluorescence (e.g., excitation/emission overlap with resazurin).
- Metabolic bias : SRB measures total protein, while MTT relies on mitochondrial activity. Methodological solutions :
- Use orthogonal assays (e.g., SRB + clonogenic survival).
- Validate with caspase-3/7 activation assays ( ) to confirm apoptosis-specific cytotoxicity .
Q. What computational strategies are effective for predicting binding modes with targets like c-KIT or BET bromodomains?
- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary poses. highlights the importance of π-π stacking between thiazolo-pyridine and conserved Tyr/His residues .
- MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns).
- Free-energy calculations : MM-PBSA/GBSA to rank derivatives (e.g., ∆G binding < -8 kcal/mol for potent inhibitors) .
Q. How can researchers address solubility challenges in in vivo studies?
- Prodrug design : Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo).
- Formulation : Use PEGylated liposomes or cyclodextrin complexes (referenced in for similar sulfonamides) .
- Physicochemical profiling : Measure logP (e.g., XlogP ≈3 for this compound, ) to guide solvent selection .
Methodological Notes
- Crystallographic refinement : SHELXL () is preferred for high-resolution data (R-factor <0.05) .
- Assay validation : Include positive controls (e.g., imatinib for c-KIT assays, ) to benchmark activity .
- Data transparency : Report full synthetic yields, purity (>95% by HPLC), and spectroscopic raw data in supplementary materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
